molecular formula C27H19ClN4O3S B11082905 1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide

1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide

Cat. No.: B11082905
M. Wt: 515.0 g/mol
InChI Key: SEJYSSPPHKKNIH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorophenyl, phenoxyphenyl, and thiophen-2-ylcarbonyl groups. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions

    Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Phenoxyphenyl Group: The phenoxyphenyl group can be attached using a Suzuki coupling reaction, which involves a palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.

    Attachment of Thiophen-2-ylcarbonyl Group: The thiophen-2-ylcarbonyl group can be introduced via an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling Reagents: Palladium catalysts (Pd(PPh3)4), EDCI, triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(4-phenoxyphenyl)urea: Shares structural similarities but lacks the pyrazole and thiophene groups.

    1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-aminopyrazole-4-carboxamide: Similar structure but without the thiophen-2-ylcarbonyl group.

    1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide: Lacks the carbonyl group on the thiophene ring.

Uniqueness

1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the pyrazole ring, chlorophenyl, phenoxyphenyl, and thiophen-2-ylcarbonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide

InChI

InChI=1S/C27H19ClN4O3S/c28-22-9-4-5-10-23(22)32-25(31-27(34)24-11-6-16-36-24)21(17-29-32)26(33)30-18-12-14-20(15-13-18)35-19-7-2-1-3-8-19/h1-17H,(H,30,33)(H,31,34)

InChI Key

SEJYSSPPHKKNIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CS5

Origin of Product

United States

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